![molecular formula C28H24O6 B14281582 Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate CAS No. 141791-79-9](/img/structure/B14281582.png)
Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate is an organic compound derived from naphthalene-2,6-dicarboxylic acid. This compound is characterized by the presence of two benzyloxy groups attached to the naphthalene core, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate typically involves the esterification of naphthalene-2,6-dicarboxylic acid with benzyloxy methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of benzyloxy alcohols.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate
- Dimethyl naphthalene-2,6-dicarboxylate
- Diethyl naphthalene-2,6-dicarboxylate
Uniqueness
Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate is unique due to the presence of benzyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, reactivity, and potential for forming non-covalent interactions, making it a valuable molecule in various applications.
Propiedades
Número CAS |
141791-79-9 |
|---|---|
Fórmula molecular |
C28H24O6 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
bis(phenylmethoxymethyl) naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C28H24O6/c29-27(33-19-31-17-21-7-3-1-4-8-21)25-13-11-24-16-26(14-12-23(24)15-25)28(30)34-20-32-18-22-9-5-2-6-10-22/h1-16H,17-20H2 |
Clave InChI |
WCLDYSSHOKPMGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCOC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OCOCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)




![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)
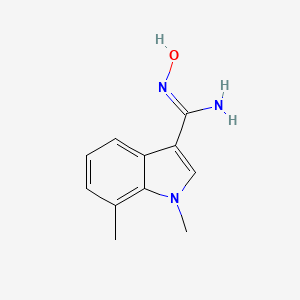
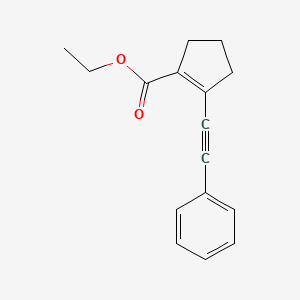
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)

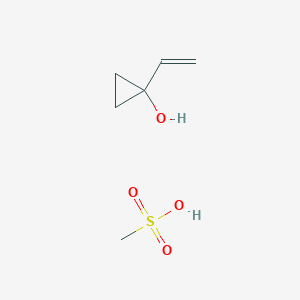
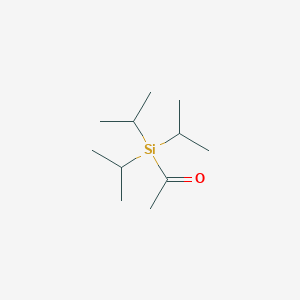
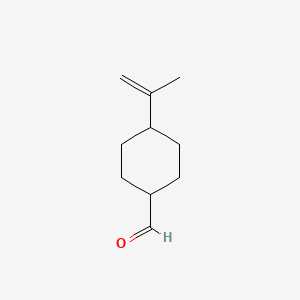
![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
